N-benzyl-3-chloroadamantane-1-carboxamide
Overview
Description
N-benzyl-3-chloroadamantane-1-carboxamide is a compound belonging to the adamantane family, which is known for its unique cage-like structure. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxamide group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloroadamantane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Chlorination: Adamantane is chlorinated to introduce a chlorine atom at the 3-position, forming 3-chloroadamantane.
Carboxylation: The 3-chloroadamantane is then carboxylated to introduce a carboxylic acid group, resulting in 3-chloroadamantane-1-carboxylic acid.
Amidation: Finally, the carboxylic acid is converted to the corresponding carboxamide by reacting it with benzylamine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloroadamantane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the carboxamide group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include hydroxyl or amino derivatives of the original compound.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include amines or dechlorinated derivatives.
Scientific Research Applications
N-benzyl-3-chloroadamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloroadamantane-1-carboxamide involves its interaction with specific molecular targets. The benzyl group and the carboxamide moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The chlorine atom can also influence the compound’s reactivity and binding affinity. The exact pathways and targets are subject to ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-chloroadamantane-1-carboxamide: Lacks the benzyl group, which may affect its binding properties and reactivity.
N-benzyladamantane-1-carboxamide: Lacks the chlorine atom, which can influence its chemical behavior and biological activity.
Adamantane-1-carboxamide: Lacks both the benzyl group and the chlorine atom, making it less complex and potentially less active in certain applications.
Uniqueness
N-benzyl-3-chloroadamantane-1-carboxamide is unique due to the presence of both the benzyl group and the chlorine atom, which impart distinct chemical and biological properties. The combination of these functional groups with the adamantane core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-3-chloroadamantane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c19-18-9-14-6-15(10-18)8-17(7-14,12-18)16(21)20-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSYSOJRKPOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330677 | |
Record name | N-benzyl-3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317375-21-6 | |
Record name | N-benzyl-3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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